4-(萘-2-基)嘧啶-2-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

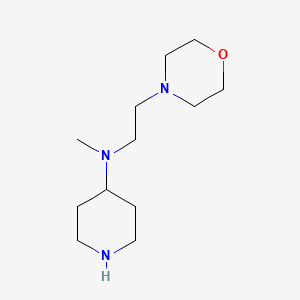

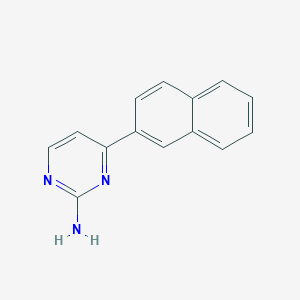

“4-(Naphthalen-2-yl)pyrimidin-2-amine” is a compound with the molecular formula C14H11N3 . It is a member of naphthalenes . It has been mentioned in the context of being a wingless beta-catenin agonist that increases bone formation rate .

Molecular Structure Analysis

The molecular weight of “4-(Naphthalen-2-yl)pyrimidin-2-amine” is 221.26 g/mol . The InChI string representation of its structure is InChI=1S/C14H11N3/c15-14-16-8-7-13 (17-14)12-6-5-10-3-1-2-4-11 (10)9-12/h1-9H, (H2,15,16,17) . The canonical SMILES representation is C1=CC=C2C=C (C=CC2=C1)C3=NC (=NC=C3)N .

Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(Naphthalen-2-yl)pyrimidin-2-amine” include a molecular weight of 221.26 g/mol, a XLogP3-AA of 2.8, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, a rotatable bond count of 1, an exact mass of 221.095297364 g/mol, a monoisotopic mass of 221.095297364 g/mol, a topological polar surface area of 51.8 Ų, a heavy atom count of 17, and a complexity of 256 .

科学研究应用

Anticancer Activity

4-(Naphthalen-2-yl)pyrimidin-2-amine derivatives have shown promise as anticancer agents . They exhibit antiproliferative effects against various cancer cell lines, suggesting their potential in cancer therapy . The compound’s ability to inhibit cyclin-dependent kinase 2 (CDK2) is particularly noteworthy, as CDK2 plays a crucial role in cell cycle regulation and is a target for cancer treatment .

CDK2 Inhibition

The compound has been identified as a potent inhibitor of CDK2, an enzyme critical for the progression of the cell cycle in cancer cells . Selective inhibition of CDK2 could lead to the development of new treatments that are effective against cancers resistant to CDK4/6 inhibitors .

Bone Formation

A derivative of 4-(Naphthalen-2-yl)pyrimidin-2-amine has been found to activate the Wnt signaling pathway, which is essential for bone formation. This suggests potential applications in treating osteoporosis and other bone-related disorders by promoting bone growth and repair .

Drug Synthesis

The compound serves as a versatile intermediate in the synthesis of various drugs. It can be synthesized using different methods, including condensation and Buchwald-Hartwig amination, allowing for the introduction of diverse substituents and the creation of a library of potential drug candidates.

Molecular Synthesis

Enzyme Inhibitors

Research into enzyme inhibitors often utilizes 4-(Naphthalen-2-yl)pyrimidin-2-amine as a scaffold for developing novel inhibitors. These inhibitors can target various enzymes involved in disease processes, offering a pathway to new treatments .

作用机制

Target of Action

The primary target of 4-(Naphthalen-2-yl)pyrimidin-2-amine is the serine/threonine protein kinase PLK4 . PLK4 is a master regulator of centriole duplication, which is significant for maintaining genome integrity . Due to the detection of PLK4 overexpression in a variety of cancers, PLK4 has been identified as a candidate anticancer target .

Mode of Action

It is known that the compound interacts with its target, plk4, and inhibits its activity . This inhibition can lead to changes in cell division and growth, potentially slowing the progression of diseases such as cancer .

Biochemical Pathways

The inhibition of PLK4 by 4-(Naphthalen-2-yl)pyrimidin-2-amine affects the centriole duplication pathway . This pathway is crucial for cell division and the maintenance of genome integrity . By inhibiting PLK4, the compound can disrupt this pathway and potentially slow the growth of cancer cells .

Pharmacokinetics

One derivative of the compound, referred to as compound 8h, has been shown to exhibit good plasma stability (t1/2 > 2891 min) and liver microsomal stability (t1/2 > 145 min), suggesting a low risk of drug-drug interactions

Result of Action

The result of the action of 4-(Naphthalen-2-yl)pyrimidin-2-amine is the inhibition of PLK4, leading to disruptions in the centriole duplication pathway . This can result in slowed cell division and growth, particularly in cancer cells where PLK4 is often overexpressed . This suggests that the compound could have potential therapeutic applications in the treatment of cancer .

Action Environment

The action environment of 4-(Naphthalen-2-yl)pyrimidin-2-amine is likely to be within the cell, where PLK4 and the centriole duplication pathway are located . Environmental factors that could influence the compound’s action, efficacy, and stability include the presence of other drugs (which could lead to drug-drug interactions), the pH of the cellular environment, and the presence of specific enzymes or proteins that could metabolize or bind to the compound.

属性

IUPAC Name |

4-naphthalen-2-ylpyrimidin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3/c15-14-16-8-7-13(17-14)12-6-5-10-3-1-2-4-11(10)9-12/h1-9H,(H2,15,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZDBPKYQNYGDPH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=NC(=NC=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Naphthalen-2-yl)pyrimidin-2-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[1-(3-fluorophenyl)-3-methyl-1H-1,2,4-triazol-5-yl]propanoic acid](/img/structure/B1327067.png)

![3-(5-{[(4-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid](/img/structure/B1327068.png)

![3-(5-{[(2,4-Difluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid](/img/structure/B1327070.png)

![3-(5-{[(2-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid](/img/structure/B1327071.png)

![[(5-{[(3-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]acetic acid](/img/structure/B1327072.png)

![4-[(5-{[(2-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]benzoic acid](/img/structure/B1327073.png)

![4-(5-{[(3-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)butanoic acid](/img/structure/B1327075.png)

![3-(5-{[(3,4-Difluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid](/img/structure/B1327076.png)

![4-(3-{2-[(4-Fluorobenzoyl)(methyl)amino]ethyl}-1,2,4-oxadiazol-5-yl)benzoic acid](/img/structure/B1327077.png)

![{1-[(2,4-Dimethyl-1,3-thiazol-5-YL)carbonyl]-piperidin-4-YL}acetic acid](/img/structure/B1327086.png)

![2-{1-[(1,3-Diphenyl-1H-pyrazol-4-YL)carbonyl]-piperidin-4-YL}propanoic acid](/img/structure/B1327087.png)

![{2-[1-(Phenylsulfonyl)piperidin-4-yl]ethyl}amine hydrochloride](/img/structure/B1327092.png)